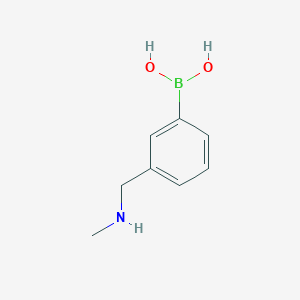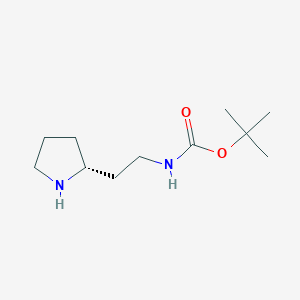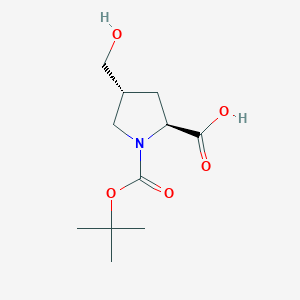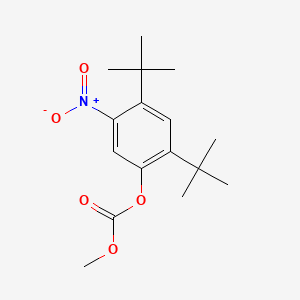
1-Iodo-2-(methylsulfinyl)benzene
Übersicht
Beschreibung
“1-Iodo-2-(methylsulfinyl)benzene” is a chemical compound with the molecular formula C7H7IOS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-Iodo-2-(methylsulfinyl)benzene” consists of a benzene ring with an iodine atom and a methylsulfinyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
1-Iodo-2-(methylsulfinyl)benzene and its derivatives have been studied for their unique molecular structures. In these compounds, the orientation of the O atom and the methyl group in the methylsulfinyl substituent plays a significant role. The crystal structures of these compounds are often stabilized by various intermolecular interactions. For instance, Choi et al. (2008) and (2009) observed C—H⋯π interactions and weak intermolecular C—H⋯O hydrogen bonds in compounds with a similar structure to 1-Iodo-2-(methylsulfinyl)benzene (Choi, Seo, Son, & Lee, 2008) (Choi, Seo, Son, & Lee, 2009).
Catalytic Activity
The compound's derivatives are also explored for their potential in catalyzing chemical reactions. For example, Mejía and Togni (2012) investigated the catalytic properties of methyltrioxorhenium in the trifluoromethylation of various aromatic compounds using a hypervalent iodine reagent (Mejía & Togni, 2012). Furthermore, the work of Pezet et al. (2002) on ruthenium bis(bipyridine) sulfoxide complexes highlights their role as catalysts in alkene epoxidation, demonstrating the versatility of sulfoxide complexes in organic synthesis (Pezet, Aït‐Haddou, Daran, Sasaki, & Balavoine, 2002).
Reactions with Other Compounds
Research by Pirkuliev et al. (2001) on the reactions of [fluoro(sulfonyloxy)iodo]benzene with various olefins results in the formation of disulfonates and α-fluoro-β-sulfonyloxy products. This study highlights the reactivity of such compounds in forming complex molecular structures (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).
Spectroscopic and Computational Studies
The research conducted by Nguyen et al. (2015) on the Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) anion exemplifies the use of these compounds in spectroscopic and computational studies. Their work delves into the stereoelectronic effects, spectroscopy, and computational analysis of the methylated and aurated complexes, providing insights into the electronic properties of these compounds (Nguyen, Khoo, & Yip, 2015).
Halogenation Processes
Shah et al. (1986) investigated the tosyloxylactonization of alkenoic acids with [hydroxy(tosyloxy)iodo] benzene, revealing the potential of such compounds in synthetic organic chemistry, particularly in the formation of lactones and unsaturated lactones (Shah, Taschner, Koser, & Rach, 1986).
Eigenschaften
IUPAC Name |
1-iodo-2-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJBRKQMWCHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-(methylsulfinyl)benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)








